![molecular formula C17H31NO4Si B2532424 (1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane CAS No. 220623-07-4](/img/structure/B2532424.png)

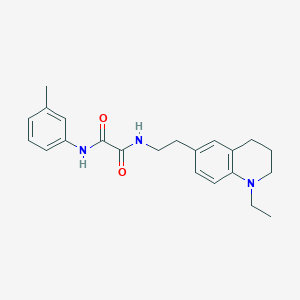

(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the hydroxyl group, followed by the formation of the azabicyclic ring system and the introduction of the tert-butyl ester group.Molecular Structure Analysis

The molecular formula of this compound is C17H31NO4Si . The InChI code is 1S/C17H31NO4Si/c1-16(2,3)22-15(20)18-13(11-9-12(11)14(18)19)10-21-23(7,8)17(4,5)6/h11-13H,9-10H2,1-8H3/t11-,12+,13+/m0/s1 .Chemical Reactions Analysis

As a reagent in organic chemistry, this compound can be used as a catalyst in a variety of reactions.Physical and Chemical Properties Analysis

The molecular weight of this compound is 341.52 g/mol . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications

Synthesis of Constrained Peptidomimetics

(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane is integral in the synthesis of constrained peptidomimetics. For instance, the compound was used in the efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, which are useful in peptide-based drug discovery (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Synthesis of Carbapenem Nuclei

The compound also plays a role in synthesizing 2-azabicyclo[2.2.0]hexane-3,5-dione, a building block for carbapenem nuclei. It is synthesized via photopyridone formation from 4-(t-butyldimethylsilyloxy)-2-pyridone followed by acid hydrolysis (Katagiri, Sato, Saikawa, Sakamoto, Muto, & Kaneko, 1985).

Development of Nonnarcotic Analgesic Agents

This compound is also used in the synthesis of nonnarcotic analgesic agents. For example, 1-aryl-3-azabicyclo[3.1.0]hexanes, synthesized through the reduction of 1-arylcyclopropanedicarboximides, have shown significant analgesic potency in various assays (Epstein, Brabander, Fanshawe, Hofmann, McKenzie, Safir, Osterberg, Cosulich, & Lovell, 1981).

Intramolecular Carbocyclization

The compound has been used in studies involving intramolecular carbocyclization, resulting in the formation of bicyclo[3.1.0]hexene structures. This research is fundamental in understanding the mechanisms of cyclopropane ring closure (Gimazetdinov, Al’mukhametov, Spirikhin, & Miftakhov, 2017).

Precursors to β-amino Acids

This compound has been used as a precursor in the synthesis of β-amino acids, which are significant in the development of compounds with specific secondary structures (Krow, Gandla, Cannon, Ross, & Carroll, 2016).

β-lactamase Inhibitors Synthesis

Additionally, it's involved in the synthesis of novel β-lactamase inhibitors derived from clavulanic acid. These inhibitors play a crucial role in combating antibiotic resistance (Hunt & Zomaya, 1982).

Synthesis of Chiral Synthons

It is also utilized in the lipase-catalyzed synthesis of chiral synthons, specifically in the preparation of optically active enantiomers of certain compounds. This process is vital for the creation of chiral substances with high enantiomeric purity (Tsuji, Onishi, & Sakata, 1999).

Scalable Synthesis

The compound has been central in the scalable synthesis of specific stereoselective azabicyclohexanes, highlighting its importance in large-scale pharmaceutical production (Gan, Clint, Meanwell, Hamann, & Belema, 2013).

Diastereoselective Synthesis

Furthermore, it is used in the diastereoselective synthesis of other compounds, such as boceprevir's gem-dimethyl bicyclic proline intermediate. This synthesis method is significant for developing potent drugs (Kallam, Eda, Sen, Datrika, Rapolu, Khobare, Gajare, Banda, Khan, Singh, Lloyd, Kandagatla, Janagili, Tadikonda, Vidavalur, Iqbal, Fox, Dahanukar, & Oruganti, 2017).

Properties

IUPAC Name |

tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO4Si/c1-16(2,3)22-15(20)18-13(11-9-12(11)14(18)19)10-21-23(7,8)17(4,5)6/h11-13H,9-10H2,1-8H3/t11-,12+,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYBLOHEQJEDNI-YNEHKIRRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C2CC2C1=O)CO[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]([C@H]2C[C@H]2C1=O)CO[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO4Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2532355.png)

![1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532358.png)